molecular formula C15H17FN2O4 B2859991 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097920-47-1

3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No. B2859991
CAS RN: 2097920-47-1
M. Wt: 308.309
InChI Key: LREGTQSEOKMTEQ-UHFFFAOYSA-N
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Description

This compound has shown promise for the treatment of ER+ breast cancer, demonstrating the ability to degrade ERα in cell lines and exhibiting potent in vivo activity in mouse xenograft models. It is also a useful reagent in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .


Synthesis Analysis

The synthesis of this compound involves the use of 3-(3-Fluoro-4-methoxybenzoyl)propionic acid . More detailed synthesis procedures and conditions might be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: FC6H3(OCH3)COCH2CH2CO2H . More detailed structural information including 2D and 3D conformers can be found on PubChem and in related peer-reviewed papers .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be found in various scientific publications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.20 g/mol . More detailed properties might be found in related peer-reviewed papers .

Scientific Research Applications

Exploratory Process Development and Synthesis

A study by Tao Yang et al. (2014) developed a concise, environmentally benign, and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This process highlighted the synthesis of key intermediates through optimized conditions, ensuring safety and efficiency in production, which could be pivotal for the manufacturing of potential antibacterial agents based on oxazolidinone structures (Yang et al., 2014).

Metabolic Biotransformation

The metabolic biotransformation of FYL-67, a novel linezolid analogue, was investigated by Zitai Sang et al. (2016). This study identified the phase I metabolites of FYL-67, providing insights into the compound's metabolic pathway in both in vitro and in vivo settings. Understanding the metabolism of such compounds is crucial for their development and safety profile assessment (Sang et al., 2016).

Antibacterial Properties

Research conducted by J. Tucker et al. (1998) explored the antibacterial properties of a series of piperazinyl oxazolidinones, demonstrating their activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). This study contributes to the understanding of the structure-activity relationships of oxazolidinones, offering a basis for developing new antibacterial agents with potential clinical applications (Tucker et al., 1998).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-21-13-3-2-10(8-12(13)16)14(19)17-5-4-11(9-17)18-6-7-22-15(18)20/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREGTQSEOKMTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

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